ML233

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

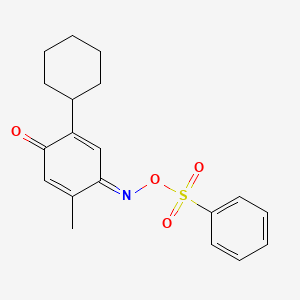

[(E)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMZOLWJZGIWOV-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CC(=O)C(=C/C1=N\OS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ML233

This technical guide provides a comprehensive overview of the small molecule ML233, focusing on its core mechanism as a potent inhibitor of melanogenesis. It is intended for researchers, scientists, and drug development professionals engaged in dermatology, oncology, and cosmetic science. This document details this compound's mode of action, supported by quantitative data and detailed experimental protocols, establishing it as a significant tool for studying hyperpigmentation and a potential lead compound for therapeutic development.

Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase

Melanogenesis, the synthesis of the pigment melanin, is a critical biological process for protecting the skin against ultraviolet (UV) radiation.[1] This process occurs within specialized organelles called melanosomes, located inside melanocytes.[2] However, the dysregulation of melanogenesis can lead to various hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, and is also implicated in the pathology of melanoma.[1][2]

The central enzyme in this pathway is tyrosinase, a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin synthesis.[1][2] Tyrosinase mediates the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Due to its critical role, tyrosinase has become a primary target for the development of novel depigmenting agents for therapeutic and cosmetic applications.[1][3] The small molecule this compound has emerged as a potent and specific inhibitor of this enzyme.[1][4][5]

Core Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase

This compound exerts its anti-melanogenic effects through the direct and competitive inhibition of the tyrosinase enzyme.[1][2][3] Unlike many compounds that modulate the expression of melanogenic genes, this compound's mechanism is not at the transcriptional level.[2] Studies have demonstrated that treatment with this compound does not significantly alter the mRNA expression of key genes such as tyrosinase (TYR), microphthalmia-associated transcription factor (MITF), or tyrosinase-related protein 2 (TRP2, also known as DCT).[2][4]

Instead, structural and kinetic analyses confirm that this compound binds directly to the active site of tyrosinase.[1][4] This binding action physically prevents the enzyme's natural substrate, L-tyrosine, from accessing the active site, thereby halting the catalytic hydroxylation to L-DOPA and subsequent steps in the melanin synthesis cascade.[1][3]

Notably, while this compound was initially identified as an agonist for the apelin receptor (APJ), its inhibitory effect on melanogenesis has been shown to be independent of the apelin signaling pathway.[3][6][7] This specificity highlights its primary mechanism as a direct enzymatic inhibitor.

Melanogenesis is regulated by a complex signaling cascade, often initiated by external stimuli like UV radiation, which triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[3] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a G-protein-coupled pathway that increases intracellular cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor.[3] Phosphorylated CREB then upregulates the expression of MITF, the master regulator that drives the transcription of tyrosinase and other essential melanogenic enzymes.[3] this compound acts downstream of this entire transcriptional regulatory cascade, directly targeting the final tyrosinase enzyme.

Figure 1: Signaling pathway of melanogenesis illustrating direct inhibition of the tyrosinase enzyme by this compound.

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified across various assays. The data below is summarized for direct comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Tyrosinase Activity | Mushroom Tyrosinase | IC₅₀ | 1.1 µM | [1] |

| Melanin Content | B16F10 Murine Melanoma | Inhibition | Significant, dose-dependent reduction at ≥ 0.625 µM |[8] |

Table 2: In Vivo Efficacy of this compound

| Model System | Parameter | Result | Reference |

|---|---|---|---|

| Zebrafish Embryos | Pigmentation | Potent, dose-dependent reduction in melanin | [3][4] |

| Zebrafish Embryos | Reversibility | Melanin production recovers after this compound withdrawal |[4] |

Table 3: Binding Affinity of this compound to Human Tyrosinase (SPR Analysis)

| Analyte | Association Constant (kₐ) (1/Ms) | Dissociation Constant (kₔ) (1/s) | Affinity (Kₒ) (M) | Reference |

|---|---|---|---|---|

| This compound | 3.79e+3 | 3.70e-2 | 9.78e-6 | [3] |

| L-DOPA (Substrate) | 1.97e+1 | 7.68e-5 | 3.90e-6 |[3][4] |

Table 4: Cytotoxicity Profile of this compound

| Cell Line / Model | Parameter | Value | Reference |

|---|---|---|---|

| Human Hepatocytes | LC₅₀ | 25.8 µM | [7] |

| Zebrafish Embryos | Toxicity | No significant toxic side effects observed at effective concentrations | [4][5] |

| Murine Melanoma Cells | Toxicity | No significant toxic side effects observed at effective concentrations |[5][7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. The following protocols are synthesized from published studies characterizing this compound.

This biochemical assay directly measures the inhibitory effect of this compound on tyrosinase enzymatic activity.

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the this compound dilution (or vehicle), and the tyrosinase solution.[1]

-

Pre-incubate the mixture at 25°C for 10 minutes to allow for inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.[1]

-

Immediately measure the absorbance at 475-492 nm using a microplate reader. Continue to record readings at regular intervals (e.g., every minute) for 20-60 minutes to monitor the formation of dopachrome.[1][9]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to calculate the IC₅₀ value.[1]

-

For kinetic analysis, perform the assay with varying concentrations of both L-DOPA and this compound and use a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive).[1]

-

Figure 2: Workflow for the in vitro tyrosinase activity assay.

This cell-based assay quantifies the effect of this compound on melanin production within cultured melanocytes.

-

Cell Culture and Treatment:

-

Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2] Maintain at 37°C with 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere overnight.[1]

-

(Optional) To enhance melanin production, stimulate cells with an agent like α-MSH.[10]

-

Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.[1]

-

-

Melanin Extraction and Quantification:

-

Wash the treated cells with PBS and lyse them.[1]

-

Centrifuge the cell lysate to pellet the melanin.[1]

-

Solubilize the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of the corresponding cell lysate to account for differences in cell number.

-

Figure 3: Workflow for the cellular melanin content assay.

This assay measures the enzymatic activity of tyrosinase from within cultured cells following treatment with this compound.

-

Cell Culture and Lysis:

-

Seed and treat B16F10 cells with this compound as described in the melanin content assay (Section 4.2).

-

Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., phosphate buffer with 1% Triton X-100).

-

Centrifuge the lysates at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.[3]

-

Collect the supernatant, which contains the cellular tyrosinase enzyme.[3]

-

-

Enzymatic Assay:

-

Data Analysis:

-

Normalize the tyrosinase activity to the total protein concentration of the lysate.

-

Compare the activity in this compound-treated cells to that of vehicle-treated controls to determine the percentage of inhibition.

-

Conclusion

This compound is a well-characterized small molecule that functions as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3][5] Its mechanism of action is specific, targeting the enzyme directly without altering the transcription of key melanogenic genes.[2] Quantitative data from in vitro and in vivo models consistently demonstrate a potent, dose-dependent inhibition of tyrosinase activity and a corresponding reduction in melanin synthesis, with a favorable preliminary toxicity profile.[1][3][4][7] The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other tyrosinase inhibitors. This guide provides the foundational knowledge for researchers and drug development professionals to utilize this compound as a tool for studying melanogenesis or as a lead compound for novel treatments for hyperpigmentation disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Discovery and Synthesis of ML233: A Potent Tyrosinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule probe ML233, detailing its discovery, mechanism of action, and methods for its characterization. Initially identified as a potent agonist of the apelin (APJ) receptor, this compound has subsequently been characterized as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This dual activity makes it a valuable tool for studying both cardiovascular pathways and melanogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and outlines the known synthetic pathway. The information presented herein is intended to serve as a critical resource for researchers in the fields of dermatology, oncology, and drug development.

Discovery of this compound

This compound was first identified as a small molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor implicated in various physiological processes, including cardiovascular homeostasis.[1] Its discovery was the result of a high-throughput screening campaign of a large chemical library.[1] Subsequent research into the biological activities of this compound revealed its potent inhibitory effect on melanogenesis.[2] This later discovery highlighted this compound as a direct inhibitor of tyrosinase, the key enzyme responsible for melanin production.[3] This serendipitous finding has opened new avenues for the application of this compound as a chemical probe in skin pigmentation research and as a potential therapeutic agent for hyperpigmentation disorders.[2]

Synthesis of this compound

While a detailed, step-by-step synthetic protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic scheme has been reported. The synthesis of this compound, with the IUPAC name (E)-2-cyclohexyl-5-methyl-4-(phenylsulfonyloxyimino)cyclohexa-2,5-dienone, involves a two-step process.[1]

Scheme 1: General Synthesis of this compound [1]

Caption: General synthetic route for this compound.

The first step involves the nitrosation of 2-cyclohexyl-5-methylphenol using sodium nitrite in the presence of hydrochloric acid and ethanol to yield the intermediate, 2-cyclohexyl-5-methyl-4-nitrosophenol. The second step is a sulfonylation reaction where the intermediate is treated with benzenesulfonyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine to afford the final product, this compound.[1]

Mechanism of Action

This compound exerts its inhibitory effect on melanogenesis through the direct and competitive inhibition of tyrosinase.[3] Unlike some other depigmenting agents that act by modulating gene expression, this compound directly binds to the active site of the tyrosinase enzyme.[3] This prevents the binding of the natural substrate, L-tyrosine, and subsequently blocks the hydroxylation of L-tyrosine to L-DOPA and its further oxidation to dopaquinone, the precursor for melanin synthesis.[3][4] It is noteworthy that the inhibitory action of this compound on melanogenesis is independent of the apelin signaling pathway.[5]

Caption: this compound directly inhibits the enzymatic activity of tyrosinase.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: this compound Activity as an Apelin Receptor Agonist

| Parameter | Value | Cell Line | Reference |

| EC50 | 3.7 µM | CHO-K1 cells expressing human APJ | [1][6] |

| Selectivity | >21-fold over AT1 receptor | CHO-K1 cells | [6] |

Table 2: this compound Activity as a Tyrosinase Inhibitor and Anti-proliferative Agent

| Assay | Model System | Concentration | Effect | Reference |

| Melanin Production | B16F10 murine melanoma cells | 0.625 - 5 µM | Significant, dose-dependent decrease | [7] |

| Tyrosinase Activity | Zebrafish embryo extracts | 0.5 µM | ~80% inhibition | |

| Cell Proliferation | ME1154B human metastatic melanoma PDXOs | IC50 = 1.65 µM | Inhibition of viability/proliferation | [7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the tyrosinase inhibitory activity of this compound are provided below.

Melanin Content Assay in B16F10 Cells

This protocol is used to quantify the effect of this compound on melanin production in a murine melanoma cell line.[4]

-

Cell Culture and Treatment:

-

Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in a 6-well plate at a density of 1 x 105 cells/well and allow to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

-

Incubate the cells for 72 hours.

-

-

Melanin Extraction and Quantification:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest by trypsinization.

-

Centrifuge the cell suspension at 3,000 rpm for 5 minutes to obtain a cell pellet.

-

Lyse the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

-

References

- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bioengineer.org [bioengineer.org]

- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of ML233 in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the small molecule ML233 and its significant inhibitory role in melanogenesis. This compound has been identified as a potent, direct, and competitive inhibitor of tyrosinase, the critical rate-limiting enzyme in the melanin synthesis pathway. This document details the mechanism of action of this compound, supported by a compilation of quantitative data from in vitro and in vivo studies. Furthermore, it outlines the experimental protocols utilized in key research and presents signaling pathway and workflow diagrams to visually articulate the scientific findings. This guide is intended to be a valuable resource for professionals engaged in dermatological research, cosmetic science, and the development of novel therapeutics for hyperpigmentation disorders.

Introduction

Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles known as melanosomes, located inside melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, dysregulation of melanogenesis can lead to various hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. A key enzyme in this pathway is tyrosinase, which catalyzes the initial, rate-limiting steps of melanin production. Consequently, tyrosinase has become a prime target for the development of skin-lightening agents. The small molecule this compound has emerged as a promising inhibitor of melanogenesis, demonstrating significant efficacy in preclinical models.[1][2][3][4][5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on melanogenesis through the direct and competitive inhibition of tyrosinase activity.[1][5][6] Unlike many other compounds that modulate the expression of genes related to melanogenesis, this compound's primary action is not at the transcriptional level.[1] Studies have shown that treatment with this compound does not suppress the mRNA expression of key melanogenic genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or the microphthalmia-associated transcription factor (mitfa).[1][7] Instead, this compound directly binds to the active site of the tyrosinase enzyme, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, a crucial precursor for melanin synthesis.[1][5] It is also important to note that the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway, for which this compound was initially identified as an agonist.[5][8]

Signaling Pathway of Melanogenesis and this compound Inhibition

The synthesis of melanin is regulated by a complex signaling cascade. The binding of ligands like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a pathway that increases intracellular cyclic AMP (cAMP) levels.[5][9][10] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5][10] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), which is considered the master regulator of melanogenic gene expression.[5][11][12] MITF then promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), which collectively synthesize melanin within the melanosome.[5][9] this compound directly targets and inhibits the enzymatic activity of tyrosinase, the final effector protein in this pathway.

Caption: this compound directly inhibits the enzymatic activity of tyrosinase.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on melanogenesis have been quantified in various models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)

| Parameter | Treatment Group | Concentration | Outcome | Reference |

| Melanin Production | This compound | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin without affecting cell survival. | [2][13] |

| Cell Proliferation (ME1154B PDXO) | This compound | IC50 = 1.65 µM | Inhibition of proliferation. | [2] |

| Cell Proliferation (ME2319B PDXO) | This compound | Up to 10 µM | No significant effect on proliferation. | [2] |

Table 2: In Vivo Effects of this compound on Melanogenesis in Zebrafish

| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |

| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation. | [2] |

| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin. | [2] |

| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal. | [2][14] |

| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects. | [2][3] |

hpf: hours post-fertilization

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on melanogenesis.

In Vitro Melanin Content Assay

This assay quantifies the melanin content in cultured melanocytes following treatment with this compound.

-

Cell Line: B16F10 murine melanoma cells.[2]

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. Treatment involves the addition of this compound at various concentrations. To enhance melanin production, cells can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[1][2]

-

Melanin Extraction and Quantification:

-

After the treatment period, cells are washed with Phosphate-Buffered Saline (PBS) and harvested.

-

The cell pellet is dissolved in 1N NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.

-

The absorbance of the resulting solution is measured at 405-475 nm using a spectrophotometer.

-

A standard curve using synthetic melanin is generated to quantify the melanin content.

-

The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

-

Caption: Workflow for a typical melanin content assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

-

Cell Line and Culture: B16F10 murine melanoma cells are cultured and treated as described in the melanin content assay.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the tyrosinase enzyme is collected.

-

Enzymatic Reaction:

-

The cell lysate is added to a reaction mixture containing L-DOPA as the substrate.

-

The mixture is incubated at 37°C, and the formation of dopachrome is monitored by measuring the absorbance at 475-490 nm at regular intervals.

-

-

Data Analysis: The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve. The tyrosinase activity is then normalized to the total protein content of the cell lysate.

In Vivo Zebrafish Pigmentation Assay

This in vivo assay utilizes the zebrafish model to visually and quantitatively assess the impact of this compound on melanin production during embryonic development.[2]

-

Animal Model: Zebrafish (Danio rerio) embryos.[2]

-

Treatment: Embryos are collected and placed in multi-well plates containing embryo medium. This compound is added to the medium at various concentrations, typically starting from a few hours post-fertilization (hpf) and continuing for a defined period (e.g., up to 48 or 72 hpf).

-

Phenotypic Analysis: At different time points, the embryos are observed under a stereomicroscope, and images are captured to document the extent of pigmentation in the skin and eyes.

-

Melanin Quantification (Optional): For a more quantitative assessment, melanin can be extracted from a pool of embryos using methods similar to the in vitro assay and quantified spectrophotometrically.

-

Toxicity Assessment: The viability and morphology of the embryos are monitored throughout the experiment to assess any potential toxic effects of the compound.[3]

Conclusion

This compound is a well-characterized small molecule inhibitor of melanogenesis that acts through the direct and competitive inhibition of tyrosinase.[1][3][5] Its efficacy has been demonstrated in both cellular and whole-organism models, with quantitative data supporting a dose-dependent reduction in melanin production and tyrosinase activity.[2] The lack of effect on the transcription of key melanogenic genes highlights its specific mechanism of action.[1] This technical guide provides researchers and drug development professionals with the essential data and experimental frameworks to further investigate and potentially utilize this compound as a tool for studying melanogenesis or as a lead compound for the development of novel treatments for hyperpigmentation disorders. The reversible nature of its effect on melanogenesis is a particularly desirable characteristic for cosmetic or therapeutic applications.[2][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Beyond MITF: Multiple transcription factors directly regulate the cellular phenotype in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The master role of microphthalmia-associated transcription factor in melanocyte and melanoma biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Biochemical Profile of ML233: A Potent Tyrosinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

ML233 is a small molecule that has emerged as a significant inhibitor of melanogenesis, the process responsible for melanin pigment production.[1][2] Dysregulation of this pathway is implicated in various hyperpigmentation disorders and melanoma.[3][4] The primary target of this compound is tyrosinase, the rate-limiting enzyme in melanin synthesis, making it a compound of considerable interest for therapeutic and cosmetic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase

This compound exerts its inhibitory effect on melanin production through the direct inhibition of tyrosinase activity.[3][4] Unlike some compounds that modulate the expression of genes related to melanogenesis, this compound does not affect the transcription of tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[5] Instead, it acts as a competitive inhibitor by binding directly to the active site of the tyrosinase enzyme.[3][4][5] This binding prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanin synthesis pathway.[4][5]

The following diagram illustrates the melanogenesis signaling pathway and the specific point of inhibition by this compound.

Caption: this compound directly and competitively inhibits the enzymatic activity of tyrosinase.

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical activity of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Assay Type | Model System | Concentration | Observed Effect | Reference |

| Tyrosinase Activity | Zebrafish Embryo Extracts | 0.5 µM | ~80% inhibition (similar to 200 µM PTU) | [4][6] |

| Melanin Content | Zebrafish Embryos | 15 µM | >80% reduction | [4] |

| Melanin Production | B16F10 Murine Melanoma Cells | 0.625 - 5 µM | Reduction in melanin without affecting cell survival | [7] |

| Cell Proliferation | ME1154B Human Melanoma Cells | IC50 = 1.65 µM | Inhibition of proliferation | [7][8] |

| Apelin Receptor Agonism | - | EC50 = 3.7 µM | Agonist of apelin receptor (APJ) | [8][9] |

Table 2: Binding Affinity of this compound to Human Tyrosinase (Surface Plasmon Resonance Analysis)

| Analyte | Association Constant (ka) (1/Ms) | Dissociation Constant (kd) (1/s) | Affinity (KD) (M) | Reference |

| L-DOPA | 1.83E+02 ± 2.62E+01 | 1.07E-01 ± 2.12E-03 | 6.01E-04 | [5] |

| This compound | 1.13E+03 ± 2.65E+01 | 9.58E-02 ± 1.70E-03 | 8.55E-05 | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Tyrosinase Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of tyrosinase.

Caption: Workflow for determining in vitro tyrosinase activity.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of mushroom tyrosinase and L-DOPA in 50 mM phosphate buffer (pH 6.5). Prepare serial dilutions of this compound.[3]

-

Assay Procedure: In a 96-well plate, add phosphate buffer, the test compound (this compound) or a vehicle control, and the tyrosinase solution.[3]

-

Pre-incubate the plate at 25°C for 10 minutes.[3]

-

Initiate the reaction by adding the L-DOPA solution to each well.[3]

-

Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.[3]

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[3] For kinetic analysis, vary the concentrations of both L-DOPA and this compound and use a Lineweaver-Burk plot to determine the mode of inhibition.[3]

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound (ML-233) | APJ agonist, Tyrosinase inhibitor | Probechem Biochemicals [probechem.com]

- 9. ML 233 | Apelin Receptors | Tocris Bioscience [tocris.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ML233 as an Apelin Receptor Agonist

This technical guide provides a comprehensive overview of this compound, a small molecule agonist of the apelin receptor (APJ). It details its pharmacological properties, biased agonism, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Introduction

This compound is a non-peptide, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4] Discovered through high-throughput screening, it serves as a valuable tool for studying the pharmacology and function of the apelin receptor system, which plays a crucial role in cardiovascular homeostasis.[2][5] Unlike endogenous peptide ligands, this compound offers the potential for development as an orally bioavailable therapeutic agent.[6]

Pharmacological Profile

This compound is characterized as a potent agonist in β-arrestin recruitment assays, with an EC50 of 3.7 μM.[1][3][4] It demonstrates significant selectivity, being over 21-fold more selective for the apelin receptor than for the closely related angiotensin II type 1 (AT1) receptor.[2][3][4]

One of the defining features of this compound is its nature as a biased agonist.[1][7] It strongly activates the β-arrestin signaling pathway while only weakly engaging the G-protein-mediated pathway that leads to the inhibition of cyclic AMP (cAMP).[1][2][7] This biased signaling profile is a critical consideration when interpreting experimental data.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| EC50 (Potency) | 3.7 µM | β-arrestin Recruitment Assay | [1][3][4] |

| EC50 (Potency) | 2.4 µM | Apelin Receptor Internalization | [8] |

| EC50 (Selectivity) | >79 µM | Angiotensin 1 (AT1) Receptor | [3][4] |

| LC50 (Toxicity) | 25.8 µM | Human Hepatocytes | [3] |

| cAMP Inhibition | Weak reduction at 100 µM | Forskolin-stimulated cAMP | [8] |

| Off-Target Binding (% Inhibition at 10 µM) | Value | Target | Reference |

| % Inhibition | 65% | Benzylpiperazine Receptor | [2] |

| % Inhibition | 57% | Norepinephrine Transporter | [2] |

| % Inhibition | 55% | 5-HT1A Receptor | [2] |

| % Inhibition | 51% | α2C Adrenergic Receptor | [2] |

| Primary Off-Target | - | Tyrosinase (direct inhibition) | [1][9][10] |

Signaling Pathways and Experimental Workflows

This compound's interaction with the apelin receptor initiates a cascade of intracellular events, primarily through the β-arrestin pathway. This leads to receptor internalization and downstream signaling, such as the phosphorylation of ERK1/2.[1][2] Its effect on the G-protein pathway is minimal.[1][7]

The following diagram illustrates a general workflow for characterizing a compound like this compound.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize this compound. Specific details may vary based on the cell line and reagents used.

1. β-Arrestin Recruitment Assay

This assay is the primary method for determining the potency of this compound at the apelin receptor.[1]

-

Objective: To measure the recruitment of β-arrestin to the apelin receptor upon stimulation with this compound.

-

Materials:

-

Cells co-expressing the apelin receptor and a β-arrestin fusion protein (e.g., PathHunter® or Tango™ assay technology).[1]

-

Assay buffer.

-

This compound and control compounds.

-

Detection reagents specific to the assay technology.

-

Luminometer or fluorometer.

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Remove culture medium from the cells and add the this compound dilutions.

-

Incubate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

-

Add detection reagents according to the manufacturer's protocol.[1]

-

Incubate to allow the signal to develop.

-

Measure luminescence or fluorescence.

-

Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[1]

-

2. cAMP Inhibition Assay

This assay assesses the G-protein-mediated signaling of this compound.[1]

-

Objective: To measure the ability of this compound to inhibit the production of cAMP induced by forskolin.

-

Materials:

-

Procedure:

-

Plate cells in a suitable assay plate.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[1]

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.[1]

-

Incubate for the recommended time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.[1]

-

Plot the cAMP levels as a function of this compound concentration to determine the IC50 or degree of inhibition.

-

3. Receptor Internalization Assay

-

Objective: To quantify the internalization of the apelin receptor from the cell surface following agonist treatment.

-

Materials:

-

Cells expressing a tagged apelin receptor (e.g., GFP-tagged).

-

This compound.

-

Imaging system (e.g., high-content imager or confocal microscope).

-

-

Procedure:

-

Plate cells in an imaging-compatible plate.

-

Treat cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Fix the cells.

-

Image the cells to visualize the localization of the tagged receptor.

-

Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the membrane.

-

Plot internalization as a function of this compound concentration to determine the EC50.

-

Considerations for Use

-

Biased Agonism: Researchers must consider the biased signaling of this compound. A lack of a strong G-protein signal is consistent with its known pharmacology.[1] The choice of assay (β-arrestin vs. cAMP) will significantly impact the observed activity.[1]

-

Off-Target Effects: At concentrations around 10 µM, this compound may interact with other receptors.[2] Its most well-characterized off-target effect is the direct inhibition of tyrosinase, an enzyme involved in melanin synthesis, which is independent of the apelin receptor.[1][9][10] Using the lowest effective concentration and appropriate controls is crucial to minimize off-target effects.[1]

-

In Vivo Studies: While a valuable in vitro tool, the utility of this compound in vivo may be limited by poor stability in human plasma and potential hepatotoxicity.[11]

Conclusion

This compound is a pioneering non-peptide agonist of the apelin receptor that has been instrumental in advancing the understanding of this important signaling system. Its distinct biased agonism, favoring the β-arrestin pathway, makes it a unique tool for dissecting the differential roles of apelin receptor signaling pathways. This guide provides the foundational technical information required for the effective design and interpretation of experiments involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Apelin/APJ system: an emerging therapeutic target for respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. dovepress.com [dovepress.com]

In Vivo Effects of ML233 on Zebrafish Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of the small molecule ML233 on zebrafish pigmentation. This compound has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, demonstrating significant potential for therapeutic applications in hyperpigmentation disorders.[1][2][3] This document outlines the quantitative effects of this compound, details the experimental protocols for its evaluation in zebrafish, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The in vivo effects of this compound on zebrafish pigmentation have been characterized by a dose-dependent reduction in melanin production.[1][4] The key quantitative findings from zebrafish studies are summarized below.

| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |

| Melanin Production | This compound | 10 µM | 4-48 hours post-fertilization (hpf) | Significant reduction in skin pigmentation | [1] |

| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [4][5] |

| Tyrosinase Activity | This compound | 0.5 µM | Not specified | ~80% inhibition (similar to 200 µM PTU) | [6] |

| Reversibility | This compound | 15 µM | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [4][5] |

| Toxicity | This compound | ≤ 20 µM | Up to 4 days post-fertilization (dpf) | No observable significant toxic side effects | [1][2][4][5] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating the effects of this compound on zebrafish pigmentation.

Protocol 1: In Vivo Zebrafish Pigmentation Assay

Objective: To visually and qualitatively assess the impact of this compound on melanin production during zebrafish embryonic development.

Animal Model: Zebrafish (Danio rerio) embryos.

Materials:

-

Synchronized zebrafish embryos

-

E3 embryo medium

-

This compound stock solution (in DMSO)

-

Petri dishes or 96-well plates

-

Stereomicroscope with a camera

-

Tricaine (for anesthesia)

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure synchronized development.

-

Compound Preparation: Prepare working solutions of this compound in E3 medium from a DMSO stock. A typical concentration range is 2.5 µM to 15 µM.[6] Ensure the final DMSO concentration is consistent across all groups, including a vehicle control (e.g., 0.1% DMSO).

-

Treatment: At approximately 4 hours post-fertilization (hpf), transfer a cohort of healthy embryos into the treatment solutions (20-30 embryos per Petri dish).[7]

-

Incubation: Incubate the embryos at 28.5°C under a standard light-dark cycle.

-

Phenotypic Observation: At desired time points (e.g., 48 hpf), dechorionate the embryos if necessary and anesthetize them with tricaine.[7]

-

Imaging: Observe and document the pigmentation phenotype using a stereomicroscope, capturing images for analysis.[7]

-

Reversibility Study (Optional): For reversibility assessment, treat embryos from 24 to 48 hpf with this compound, then wash them and transfer them to fresh E3 medium for a recovery period (e.g., up to 72 hpf) before observation.[4][7]

Protocol 2: Quantification of Melanin in Zebrafish Embryos

Objective: To quantitatively measure the melanin content in this compound-treated zebrafish embryos.

Materials:

-

Control and this compound-treated embryos

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

Homogenizer

-

Microplate reader

Procedure:

-

Sample Collection: At the desired time point (e.g., 48 hpf), collect a specific number of embryos from each treatment group (e.g., ≥40 embryos per biological replicate).[7]

-

Washing: Wash the embryos with PBS to remove residual medium.[7]

-

Homogenization: Homogenize the embryos in a known volume of PBS.[7]

-

Melanin Solubilization: To dissolve the melanin, add 1 N NaOH containing 10% DMSO to the homogenate and incubate at 80°C for 1 hour.[2]

-

Centrifugation: Centrifuge the samples to pellet any insoluble debris.[7]

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength of 405-490 nm using a microplate reader.[4][7]

-

Normalization: Normalize the melanin content to the number of embryos used.[7]

Protocol 3: In Vivo Tyrosinase Activity Assay

Objective: To measure the tyrosinase activity in lysates from this compound-treated zebrafish embryos.

Materials:

-

Control and this compound-treated embryos

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

L-DOPA solution

-

Microplate reader

Procedure:

-

Sample Collection: Collect embryos (≥40 per replicate) after treatment (e.g., for 24 hours).[7]

-

Homogenization: Homogenize the embryos in ice-cold lysis buffer.[7]

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the cellular proteins.[7]

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

Enzymatic Reaction: In a 96-well plate, mix the protein lysate with L-DOPA solution.

-

Activity Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its effect on pigmentation through the direct inhibition of tyrosinase.[2] The synthesis of melanin is a complex process initiated by external stimuli such as UV radiation, which leads to the secretion of α-melanocyte-stimulating hormone (α-MSH).[6] α-MSH binds to the melanocortin 1 receptor (MC1R), activating a G-protein-coupled receptor signaling pathway that increases intracellular cyclic AMP (cAMP) levels.[6] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cyclic AMP response element-binding protein (CREB).[6] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[6] MITF promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[6]

This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of L-tyrosine to L-DOPA, the initial and rate-limiting step in melanogenesis.[2][6] Notably, the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway, for which it was initially identified as an agonist.[4][6]

While this compound directly targets tyrosinase, it is important to note the role of other proteins in pigmentation, such as G protein-coupled receptor 143 (GPR143). GPR143 is involved in the control of melanosome growth and maturation.[8][9] Mutations in GPR143 can lead to ocular albinism, characterized by abnormally large melanosomes, without directly affecting the melanin synthesis pathway itself.[8][10]

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

References

- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GPR143 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. Pigmentation and Vision: Is GPR143 in Control? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of ML233 on Murine Melanoma Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This technical guide provides a comprehensive analysis of the pharmacological effects of this compound on murine melanoma cells, specifically the B16F10 cell line. It details the molecule's mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols. The findings indicate that this compound not only reduces melanogenesis at low concentrations but also inhibits cell proliferation at higher concentrations, suggesting its potential as a therapeutic candidate for skin hyperpigmentation disorders and as a possible adjuvant in melanoma treatment.[1][4]

Introduction

Melanogenesis is the physiological process responsible for producing melanin, a pigment crucial for protecting the skin against ultraviolet (UV) radiation.[1] The dysregulation of this pathway is implicated in various skin conditions, including melanoma.[1] The key enzyme in this process is tyrosinase, which catalyzes the initial, rate-limiting steps of melanin synthesis.[2] Consequently, tyrosinase inhibition has become a primary focus for developing novel therapeutic agents.[1] The small molecule this compound has emerged as a promising candidate, demonstrating potent and direct inhibition of tyrosinase activity in both in vivo and in vitro models, including murine melanoma cells.[2][5]

Mechanism of Action: Direct Tyrosinase Inhibition

This compound exerts its primary effect by directly inhibiting the enzymatic activity of tyrosinase.[6] Computational and in vitro studies suggest that this compound binds directly to the active site of the tyrosinase protein, preventing the natural substrate, L-tyrosine, from binding and undergoing hydroxylation to L-DOPA.[1][5] This action serves as a direct blockade of the melanin synthesis pathway.

Interestingly, while this compound was initially identified as an agonist for the apelin receptor, its inhibitory effects on melanogenesis and melanoma cell proliferation appear to be independent of this pathway.[3][4] Studies on B16F10 murine melanoma cells, which do not express the apelin receptor, still show a potent response to this compound.[4] This confirms that its anti-melanoma effects are not reliant on apelin signaling.[4]

Quantitative Data Summary

The effects of this compound have been quantified in the B16F10 murine melanoma cell line, demonstrating dose-dependent impacts on both cell proliferation and melanin production.

| Parameter | Cell Line | Concentration | Outcome | Reference |

| Cell Proliferation | B16F10 Murine Melanoma | IC₅₀ between 5 µM and 10 µM | 50% reduction in cell viability, measured via ATP production. | [4] |

| Melanin Production | B16F10 Murine Melanoma | 0.625 µM | Significant reduction in melanin production. | [4] |

| Melanin Production | B16F10 Murine Melanoma | 0.625 µM - 5 µM | Dose-dependent reduction in melanin without affecting cell survival. | [4][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the impact of this compound on murine melanoma cells.

Cell Culture and Treatment

This protocol outlines the basic steps for preparing B16F10 cells for experimentation.

-

Cell Line: B16F10 murine melanoma cells.[7]

-

Culture Medium: Use a standard growth medium such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[7]

-

Seeding: Seed B16F10 cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for melanin content) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[1]

-

Melanogenesis Stimulation (Optional): To enhance melanin production for inhibition studies, cells can be stimulated with agents like Isobutylmethylxanthine (IBMX).[4][7]

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in the culture medium and treat the cells. Include a vehicle-only (e.g., DMSO) control group.[4]

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of B16F10 cells.

-

Cell Preparation: Seed B16F10 cells in a 96-well plate and treat with serial dilutions of this compound as described in Protocol 4.1.

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Use a commercially available ATP-based assay (e.g., CellTiter-Glo®) as an indirect readout of cell viability.[4] The luminescence signal is proportional to the amount of ATP, which correlates with the number of viable cells.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.[1]

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells following treatment with this compound.

-

Cell Preparation: Seed B16F10 cells in a 6-well plate and treat with various concentrations of this compound for 24-72 hours.[1][4]

-

Cell Lysis: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them.[1]

-

Melanin Extraction: Centrifuge the cell lysate to pellet the melanin. Dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]

-

Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[1] The absorbance is directly proportional to the melanin content.

-

Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for differences in cell number.[4]

Conclusion and Future Directions

The small molecule this compound demonstrates a dual impact on B16F10 murine melanoma cells: it significantly inhibits melanin production at sub-micromolar concentrations and reduces cell proliferation at low micromolar concentrations.[4] Its mechanism as a direct, competitive inhibitor of tyrosinase is well-supported.[1][6] The data suggest that this compound is a promising lead compound for developing therapies for hyperpigmentation disorders.[1] Furthermore, its anti-proliferative effects, which may be independent of tyrosinase inhibition, warrant further investigation for its potential role as an adjuvant in melanoma cancer treatment.[1][4] Future research should focus on elucidating the precise molecular mechanism behind its anti-proliferative effects and evaluating its efficacy and safety in more complex in vivo cancer models.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Early-Stage Toxicological Profile of ML233: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

- December 8, 2025

Abstract

ML233 has emerged as a promising small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, with potential therapeutic applications in hyperpigmentation disorders and as an adjuvant in melanoma therapy.[1][2][3][4] This technical guide provides a comprehensive overview of the early-stage research on the toxicity of this compound, focusing on available quantitative data, detailed experimental protocols, and relevant biological pathways. While preliminary studies suggest a favorable safety profile, this paper aims to consolidate the existing knowledge to guide further preclinical development and comprehensive toxicological evaluation.

Introduction

Melanin, a pigment crucial for skin protection against ultraviolet radiation, can lead to hyperpigmentary disorders when its production is dysregulated.[1] Tyrosinase inhibitors are a key therapeutic strategy, and this compound has been identified as a potent, direct, and competitive inhibitor of this enzyme.[1][2][3] Early research highlights its efficacy in reducing melanin production in both cellular and in vivo models.[4][5] Concurrently, initial safety assessments have been conducted, primarily utilizing zebrafish embryos and melanoma cell lines, to ascertain its preliminary toxicological profile. This whitepaper synthesizes the publicly available data on this compound's toxicity to provide a foundational resource for researchers in dermatology, oncology, and drug development.

Quantitative Toxicity Data

The following tables summarize the available quantitative data from early-stage toxicological and pharmacological studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 4.1 ± 0.6 μM | Mushroom Tyrosinase, L-DOPA substrate | [1] |

| KD | 9.78 x 10^5 M | Surface Plasmon Resonance (SPR) | [1] |

| ka1 (on-rate) | 3.79 x 10^3 1/Ms | Surface Plasmon Resonance (SPR) | [1] |

| Inhibition Type | Competitive | Lineweaver-Burk Analysis | [1] |

Table 2: In Vivo and Cellular Activity of this compound

| Assay | Organism/Cell Line | Endpoint | Result | Reference |

| Melanin Production | Zebrafish Embryos | Reduction in pigmentation | Dose-dependent decrease | [1] |

| Toxicity | Zebrafish Embryos | Survival (OECD 236) | No significant toxicity observed | [1][4][5] |

| Melanin Content | B16F10 Murine Melanoma Cells | Reduction in melanin | Significant decrease | [1] |

| Cell Proliferation | B16F10 Murine Melanoma Cells | Inhibition of proliferation | Dose-dependent inhibition | [1] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. The binding of ligands like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a signaling cascade that leads to the transcription of the tyrosinase gene.[1] this compound directly targets the tyrosinase enzyme, thereby blocking the subsequent production of melanin.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage toxicological assessment of this compound are provided below.

Zebrafish Embryo Toxicity Assay (Adapted from OECD 236)

This assay is designed to assess the acute toxicity of a substance on the embryonic stages of zebrafish (Danio rerio).

-

Materials:

-

Fertilized zebrafish embryos

-

24-well plates

-

This compound stock solution (in a vehicle like DMSO)

-

Control solution (vehicle only)

-

Microscope

-

-

Procedure:

-

Exposure: Place fertilized zebrafish embryos into 24-well plates containing a range of this compound concentrations or a control solution. The typical exposure period is 96 hours.[1]

-

Observations: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for the following apical endpoints:

-

Coagulation of fertilized eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat[1]

-

-

Data Analysis: Record the number of viable embryos at each time point and concentration. If a dose-response is observed, calculate the LC50 (lethal concentration for 50% of the population).

-

Melanoma Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Melanoma cell lines (e.g., B16F10, ME1154B, ME2319B)

-

96-well plates

-

Cell culture medium

-

This compound

-

Positive control (e.g., cisplatin, staurosporine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding and Treatment: Seed melanoma cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 48-72 hours).[1]

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization and Measurement: Add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]

-

Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

-

Discussion and Future Directions

The early-stage research on this compound suggests a promising safety profile, with no significant toxicity observed in zebrafish embryos at concentrations effective for inhibiting melanin production.[1][4][5] The compound also demonstrates anti-proliferative effects against melanoma cell lines.[1] However, it is crucial to acknowledge that the currently available data is limited. For a comprehensive toxicological assessment to support clinical translation, further studies are imperative.

Future research should focus on a broader range of standard preclinical toxicology assays, including but not limited to:

-

In vitro cytotoxicity assays in a panel of human cell lines (e.g., hepatocytes, renal cells) to assess off-target effects.

-

hERG channel assays to evaluate the potential for cardiotoxicity.

-

Cytochrome P450 (CYP450) inhibition assays to determine the potential for drug-drug interactions.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.

-

In vivo toxicity studies in rodent models to evaluate systemic toxicity, determine the maximum tolerated dose (MTD), and identify potential target organs of toxicity.

Conclusion

This compound is a well-characterized tyrosinase inhibitor with demonstrated efficacy in preclinical models of hyperpigmentation.[1][2][3] The initial toxicity data from zebrafish and melanoma cell line studies are encouraging, suggesting a favorable therapeutic window.[1][4][5] However, the lack of comprehensive preclinical safety data necessitates further investigation to fully understand the toxicological profile of this compound. The information and protocols presented in this whitepaper provide a foundation for these future studies, which are essential for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for ML233 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This characteristic makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on the B16F10 murine melanoma cell line, a well-established model for studying melanin production.[3]

Introduction

Melanogenesis is the complex process responsible for the production of melanin, the primary pigment in skin, hair, and eyes. Dysregulation of this pathway can lead to various pigmentation disorders. Tyrosinase catalyzes the initial and rate-limiting steps in melanin biosynthesis, making it a key target for therapeutic intervention.[1][2] this compound has been shown to effectively reduce melanin production in cellular models by directly inhibiting tyrosinase activity.[2][4] These notes offer a comprehensive guide to utilizing this compound for in vitro research, including cell culture, treatment, and downstream analysis.

Mechanism of Action

This compound acts as a direct, competitive inhibitor of the tyrosinase enzyme. It binds to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway. Notably, its inhibitory effect on melanogenesis is not at the transcriptional level and has been shown to be independent of the apelin signaling pathway, for which this compound was initially identified as an agonist.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on B16F10 murine melanoma cells.

Table 1: In Vitro Efficacy of this compound in B16F10 Murine Melanoma Cells

| Parameter | Concentration | Duration | Outcome |

| Melanin Production | 10 µM | 48 hours | Significant reduction in skin pigmentation.[4] |

| Melanin Quantification | Not specified | 48 hours | Over 80% reduction in melanin.[5] |

| Reversibility | 15 µM | 24-48 hpf, then recovery | Pigmentation returns after this compound removal.[4] |

| Toxicity | Up to 20 µM | Not specified | No observable significant toxic side effects.[2][4] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 / LC50 |

| Human Hepatocytes | Not specified | LC50 = 25.8 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound has low aqueous solubility and may precipitate at concentrations above 20-30 µM in aqueous media.[6]

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).[6]

-

Concentration: To prepare a 10 mM stock solution, dissolve 3.59 mg of this compound (Molecular Weight: 359.44 g/mol ) in 1 mL of DMSO.[6]

-

Dissolution: Vortex gently until the powder is completely dissolved.[6]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6]

B16F10 Cell Culture

B16F10 cells are adherent and grow as a monolayer.[7]

-

Complete Growth Medium:

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][7]

-

Subculturing:

-

When cells reach 80-90% confluence, remove the medium.

-

Briefly rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) (ATCC 30-2200).[3]

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution (ATCC 30-2101) and incubate until cells detach (usually 5-15 minutes).[3]

-

Add complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.

-

Dispense the cell suspension into new culture vessels at a recommended split ratio of 1:2 to 1:4.[7]

-

Renew the medium every 2 to 3 days.[7]

-

Melanin Content Assay

References

- 1. benchchem.com [benchchem.com]

- 2. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. abnova.com [abnova.com]

- 5. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tyrosinase antibody (ab180753) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

ML233 Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML233 is a small molecule compound that has been identified as a potent and direct competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This activity makes it a compound of significant interest for studies related to hyperpigmentation and melanogenesis. Furthermore, this compound has been characterized as a biased agonist of the apelin receptor (APJ), demonstrating a preference for the β-arrestin signaling pathway over G-protein-mediated pathways. This dual activity suggests its potential utility in diverse research areas, including dermatology and neuroprotection. These application notes provide a summary of the available in vivo dosage information for this compound in animal models, detailed experimental protocols from published studies, and a visualization of its known signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vivo Efficacy and Dosage of this compound in Animal Models

| Animal Model | Application | Administration Route | Dosage/Concentration | Treatment Duration | Key Findings | Reference(s) |

| Zebrafish (Danio rerio) | Inhibition of Melanogenesis | Immersion | 2.5 µM - 15 µM | 24 - 48 hours | Dose-dependent reduction in skin pigmentation.[4] | [2][4] |

| Zebrafish (Danio rerio) | Inhibition of Melanogenesis | Immersion | 5 µM | 24 hours | Over 80% reduction in melanin.[5] | [5] |

| Zebrafish (Danio rerio) | Toxicity Assessment | Immersion | Up to 20 µM | Up to 4 days post-fertilization | No significant toxic side effects observed.[2] | [2] |

| Mouse | Neuroprotection (NMDA-induced retinal cell loss) | Intraperitoneal (IP) Injection | 5 mg/kg | Single dose, 1 hour prior to NMDA injection | Protection against retinal neuronal cell loss. |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Application | Concentration | Treatment Duration | Key Findings | Reference(s) |

| B16F10 murine melanoma cells | Inhibition of Melanogenesis | 0.625 - 5 µM | Not specified | Reduction in melanin without affecting cell survival. | [6] |

| ME1154B PDXO human melanoma cells | Inhibition of Proliferation | IC50 = 1.65 µM | Not specified | Inhibition of cell proliferation. | [6] |

| ME2319B PDXO human melanoma cells | Inhibition of Proliferation | Up to 10 µM | Not specified | No significant effect on cell proliferation. | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound directly inhibits the enzymatic activity of tyrosinase, a key enzyme in the melanin synthesis pathway. This action is independent of its effects on the apelin receptor signaling pathway.[3]

Apelin Receptor (APJ) Biased Agonism of this compound

This compound acts as a biased agonist at the apelin receptor (APJ), preferentially activating the β-arrestin pathway over the G-protein signaling cascade.

General Experimental Workflow for In Vivo Assessment of Melanogenesis Inhibitors

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a melanogenesis inhibitor like this compound using a zebrafish model.[3]

Experimental Protocols

Protocol 1: In Vivo Inhibition of Melanogenesis in Zebrafish[2][4]

Objective: To assess the effect of this compound on melanin production in a whole-organism model.

Animal Model: Zebrafish (Danio rerio) embryos.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Embryo medium (e.g., E3 medium)

-

Petri dishes

-

Microscope with imaging capabilities

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Treatment Groups: At approximately 4 hours post-fertilization (hpf), distribute embryos into petri dishes containing embryo medium. Create treatment groups by adding this compound from the stock solution to achieve final concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 15 µM). Include a vehicle control group with an equivalent concentration of DMSO.

-

Incubation: Incubate the embryos at 28.5°C.

-

Observation and Imaging: At desired time points (e.g., 24 hpf, 48 hpf), observe the embryos under a microscope to qualitatively assess pigmentation. Capture images for documentation.

-